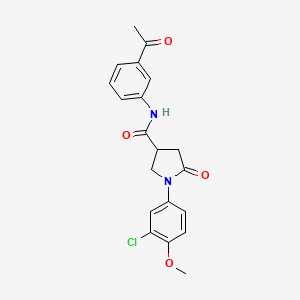![molecular formula C24H29N3O3 B10987415 N-[1-(3,4-dimethoxybenzyl)piperidin-4-yl]-1-methyl-1H-indole-3-carboxamide](/img/structure/B10987415.png)
N-[1-(3,4-dimethoxybenzyl)piperidin-4-yl]-1-methyl-1H-indole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(3,4-DIMETHOXYBENZYL)-4-PIPERIDINYL]-1-METHYL-1H-INDOLE-3-CARBOXAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of a piperidine ring, an indole moiety, and a dimethoxybenzyl group, making it a subject of study for its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(3,4-DIMETHOXYBENZYL)-4-PIPERIDINYL]-1-METHYL-1H-INDOLE-3-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the indole core. The indole can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions. The piperidine ring can be introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the indole intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, solvent choice, and reaction time. Catalysts and protective groups, such as the 3,4-dimethoxybenzyl group, can be used to enhance the solubility and stability of intermediates during the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-[1-(3,4-DIMETHOXYBENZYL)-4-PIPERIDINYL]-1-METHYL-1H-INDOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Reduction: Reduction reactions can be performed using hydride donors such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the indole moiety, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: DDQ in the presence of a protic acid.
Reduction: Sodium borohydride in an alcohol solvent.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation with DDQ can lead to the formation of radical cation intermediates, while reduction with sodium borohydride typically yields the corresponding reduced amine or alcohol derivatives.
Scientific Research Applications
N-[1-(3,4-DIMETHOXYBENZYL)-4-PIPERIDINYL]-1-METHYL-1H-INDOLE-3-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including its role as a ligand for specific receptors or enzymes.
Industry: Utilized in the development of new materials and as a component in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of N-[1-(3,4-DIMETHOXYBENZYL)-4-PIPERIDINYL]-1-METHYL-1H-INDOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream signaling pathways. For example, it may act as an inhibitor or activator of certain enzymes, affecting metabolic processes and cellular functions .
Comparison with Similar Compounds
Similar Compounds
N-[1-(5-bromo-2,3-dimethoxybenzyl)piperidin-4-yl]-4-sulfanylbutanamide: Shares a similar piperidine and dimethoxybenzyl structure but differs in its additional functional groups.
3-(3,4-dimethoxyphenyl)-1-propanol: Contains the dimethoxybenzyl group but lacks the indole and piperidine moieties.
Uniqueness
N-[1-(3,4-DIMETHOXYBENZYL)-4-PIPERIDINYL]-1-METHYL-1H-INDOLE-3-CARBOXAMIDE is unique due to its combination of an indole core, a piperidine ring, and a dimethoxybenzyl group. This unique structure contributes to its distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.
Properties
Molecular Formula |
C24H29N3O3 |
|---|---|
Molecular Weight |
407.5 g/mol |
IUPAC Name |
N-[1-[(3,4-dimethoxyphenyl)methyl]piperidin-4-yl]-1-methylindole-3-carboxamide |
InChI |
InChI=1S/C24H29N3O3/c1-26-16-20(19-6-4-5-7-21(19)26)24(28)25-18-10-12-27(13-11-18)15-17-8-9-22(29-2)23(14-17)30-3/h4-9,14,16,18H,10-13,15H2,1-3H3,(H,25,28) |
InChI Key |
ZMTBSLUZXCNRRP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C(=O)NC3CCN(CC3)CC4=CC(=C(C=C4)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B10987337.png)

![N-{2-[(cyclohexylcarbonyl)amino]ethyl}-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B10987343.png)
![4,7-dimethoxy-N-{2-[(pyridin-4-ylcarbonyl)amino]ethyl}-1H-indole-2-carboxamide](/img/structure/B10987348.png)
![N-[1-(3,4-dimethoxybenzyl)piperidin-4-yl]-2-(1H-indol-3-yl)acetamide](/img/structure/B10987349.png)
![N-[3-(acetylamino)phenyl]-2-(4-hydroxyphthalazin-1-yl)acetamide](/img/structure/B10987350.png)
![N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]-2-phenylacetamide](/img/structure/B10987359.png)
![N-[1-(2-methoxyethyl)-1H-indol-4-yl]-1-methyl-1H-indole-2-carboxamide](/img/structure/B10987365.png)
![Dimethyl (2S)-2-({[4-(5-chloro-2-fluorophenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-C]pyridin-5-YL]carbonyl}amino)butanedioate](/img/structure/B10987367.png)
![N-(naphthalen-1-yl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide](/img/structure/B10987381.png)

![ethyl (2-{[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)acetyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B10987392.png)
![4-(4-chlorophenyl)-N-{2-[(4-fluorobenzyl)amino]-2-oxoethyl}piperazine-1-carboxamide](/img/structure/B10987413.png)
![6-(4-chlorophenyl)-2-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}pyridazin-3(2H)-one](/img/structure/B10987417.png)
